molecular formula C18H24N2O6 B11816621 (Z)-tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate

(Z)-tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate

Cat. No.: B11816621
M. Wt: 364.4 g/mol
InChI Key: PRUZXEYJPJBCMQ-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a hydrazinecarboxylate group, which is known for its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common route includes the reaction of tert-butyl hydrazinecarboxylate with an appropriate dioxobutan-2-ylidene precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on factors such as reaction time, temperature, and solvent recovery to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazinecarboxylate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl hydrazinecarboxylate: A simpler analog with similar reactivity but lacking the benzyloxy and dioxobutan-2-ylidene groups.

    Benzyloxy derivatives: Compounds with the benzyloxy group, which can undergo similar substitution reactions.

    Dioxobutan-2-ylidene derivatives: Compounds with the dioxobutan-2-ylidene group, which can participate in similar oxidation and reduction reactions.

Uniqueness

(Z)-tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. The presence of the benzyloxy group enhances its ability to participate in substitution reactions, while the dioxobutan-2-ylidene group allows for oxidation and reduction reactions. This combination makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyldiazenyl]-4-phenylmethoxybut-2-enoate

InChI

InChI=1S/C18H24N2O6/c1-5-25-16(22)15(19-20-17(23)26-18(2,3)4)14(21)12-24-11-13-9-7-6-8-10-13/h6-10,21H,5,11-12H2,1-4H3

InChI Key

PRUZXEYJPJBCMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(COCC1=CC=CC=C1)O)N=NC(=O)OC(C)(C)C

Origin of Product

United States

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